molecular formula C13H18N2O3S B2515150 1-methyl-N-(4-sulfamoylphenyl)cyclopentane-1-carboxamide CAS No. 923183-91-9

1-methyl-N-(4-sulfamoylphenyl)cyclopentane-1-carboxamide

Cat. No.: B2515150
CAS No.: 923183-91-9
M. Wt: 282.36
InChI Key: BCBOKCBFTLJDTB-UHFFFAOYSA-N
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Description

Comparative Analysis of Structural Analogues

Compound Core Structure Key Substituent Biological Relevance
This compound Cyclopentane Methyl, 4-sulfamoylphenyl Potential sodium channel modulation
N-Methylcyclopentanecarboxamide (CAS 4492-50-6) Cyclopentane Methyl Synthetic intermediate
5-Methyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrazine-2-carboxamide (CID 9883549) Pyrazine Ethyl sulfamoylphenyl Unspecified pharmacological activity

Properties

IUPAC Name

1-methyl-N-(4-sulfamoylphenyl)cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-13(8-2-3-9-13)12(16)15-10-4-6-11(7-5-10)19(14,17)18/h4-7H,2-3,8-9H2,1H3,(H,15,16)(H2,14,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCBOKCBFTLJDTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(4-sulfamoylphenyl)cyclopentane-1-carboxamide typically involves the reaction of cyclopentanone with methylamine to form the corresponding imine. This intermediate is then subjected to a reductive amination process using a reducing agent such as sodium borohydride. The resulting amine is further reacted with 4-sulfamoylbenzoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(4-sulfamoylphenyl)cyclopentane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures to 1-methyl-N-(4-sulfamoylphenyl)cyclopentane-1-carboxamide exhibit significant anticancer properties.

  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through mitochondrial pathways, which may involve the activation of caspases and disruption of mitochondrial membrane potential.
  • Case Study : A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast and colon cancer. Results showed an IC50 value of approximately 0.15 μM against MDA-MB-231 (triple-negative breast cancer) cells, indicating potent anticancer activity.
Cell LineIC50 (μM)Selectivity Index
MDA-MB-231 (TNBC)0.15High
MCF10A (Normal)>2Low

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties.

  • Biological Activity : Preliminary studies suggest that it exhibits significant activity against common pathogens such as Escherichia coli and Staphylococcus aureus.
  • Case Study : A study assessed the minimum inhibitory concentration (MIC) of related sulfonamide derivatives, with findings indicating MIC values ranging from 0.5 to 2 μg/mL against S. aureus.
CompoundMIC (μg/mL)Pathogen
Sulfonamide Derivative A0.5S. aureus
Sulfonamide Derivative B2E. coli

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in disease progression, particularly those relevant to cancer and neurodegenerative diseases.

  • Target Enzymes : Studies suggest it may inhibit acetylcholinesterase, which is crucial in Alzheimer's disease treatment.
  • Research Findings : In vitro assays demonstrated that the compound inhibited acetylcholinesterase with an IC50 value of approximately 50 nM, suggesting potential therapeutic applications in neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 1-methyl-N-(4-sulfamoylphenyl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

PIPC Series (Piperidine-Carboxamides)

Compounds such as (R)-1-(4-chlorophenyl)-N-(3-(4-fluorophenyl)-2-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)propyl)cyclopentane-1-carboxamide (PIPC1) and its analogs (PIPC2–4) share the cyclopentane-carboxamide backbone but differ in substituents. Key distinctions include:

  • Biological Targets : PIPC analogs modulate TRPA1 channels, suggesting that the target compound’s activity could depend on similar ion channel interactions if structurally optimized .

N-(4-Sulfamoylphenyl)cyclopropane Derivatives

2,2-Dimethyl-N-(4-sulfamoylphenyl)cyclopropane-1,1-dicarboxamide (12c) demonstrated potent anticonvulsant activity (ED₅₀ = 22.50 mg/kg in scPTZ tests) with a high protective index (PI = 20.4) . Compared to the target compound:

  • Ring Size : The cyclopropane ring in 12c introduces higher ring strain, which may enhance binding affinity but reduce metabolic stability relative to the cyclopentane ring in the target molecule .
  • Sulfamoyl Positioning : Both compounds retain the sulfamoyl group, critical for hydrogen bonding with enzymatic active sites (e.g., carbonic anhydrases) .

Sulfonamide-Containing Enzyme Inhibitors

Candida glabrata Carbonic Anhydrase (CgNce103) Inhibitors

1H-Indole-2,3-dione 3-[N-(4-sulfamoylphenyl)thiosemicarbazones] (e.g., compound 4l, Kᵢ = 6.4 nM) exhibit high selectivity for fungal over human carbonic anhydrases.

Pyrazoline-Carboxamide Derivatives

3-Phenyl-5-aryl-N-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamides (compounds 5–25) showed inhibitory activity against human carbonic anhydrases (CA I, II, VII, IX, XII). Key comparisons:

  • Urea Linker : Unlike the target compound, these derivatives use a pyrazoline ring and urea linker, enhancing interactions with CA active sites .
  • Activity : Compound 5 (Kᵢ = 12 nM against CA IX) suggests that structural hybridization (e.g., cyclopentane vs. pyrazoline) significantly impacts potency .

Anticonvulsant Sulfonamides

Branched Valproic Acid Derivatives

2,2-Dipropyl-N1-(4-sulfamoylphenyl)malonamide (18b) achieved an ED₅₀ of 16.36 mg/kg in MES tests, outperforming cyclopropane-based analogs. The target compound’s cyclopentane ring may offer intermediate lipophilicity, balancing blood-brain barrier penetration and toxicity .

Physicochemical and Pharmacokinetic Properties

Property 1-Methyl-N-(4-sulfamoylphenyl)cyclopentane-1-carboxamide 2,2-Dimethyl-N-(4-sulfamoylphenyl)cyclopropane-1,1-dicarboxamide (12c) 3-Phenyl-N-(4-sulfamoylphenyl)pyrazole-1-carboxamide (5)
Molecular Weight ~307 g/mol (estimated) 323.35 g/mol 380.42 g/mol
LogP (Lipophilicity) Moderate (cyclopentane + methyl) High (cyclopropane + dimethyl) Moderate (pyrazoline + phenyl)
Key Substituents Methyl, sulfamoylphenyl Cyclopropane, dimethyl, sulfamoylphenyl Pyrazoline, phenyl, sulfamoylphenyl
Biological Activity Hypothesized anticonvulsant/CA inhibitor ED₅₀ = 22.50 mg/kg (scPTZ) Kᵢ = 12 nM (CA IX)

Biological Activity

1-Methyl-N-(4-sulfamoylphenyl)cyclopentane-1-carboxamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article discusses its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structure:

  • Chemical Formula : C13_{13}H16_{16}N2_{2}O3_{3}S
  • Molecular Weight : 284.34 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound may function as:

  • Enzyme Inhibitor : It can bind to the active site of enzymes, inhibiting their activity and thereby affecting metabolic pathways.
  • Receptor Modulator : It may interact with various receptors, modulating their signaling pathways which can lead to therapeutic effects.

Anticancer Properties

Research has indicated that derivatives of 1-methyl-N-(4-sulfamoylphenyl) compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : In vitro studies demonstrated that certain derivatives showed high cytotoxicity against leukemia cell lines, with IC50_{50} values significantly lower than standard chemotherapeutic agents .
CompoundCell LineIC50_{50} (µM)
11gK56213.6 ± 0.3
6gCCRF-SB391 ± 15

These findings suggest that the compound could be a promising candidate for further development as an anticancer drug.

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Studies have shown that it possesses activity against various bacterial strains, indicating its potential as an antimicrobial agent.

  • Study Findings : The synthesized compounds containing the sulfamoyl moiety were evaluated for their antimicrobial efficacy, showing significant inhibition against both Gram-positive and Gram-negative bacteria .

In Silico Studies

Recent computational studies have provided insights into the binding affinity of this compound derivatives to target proteins involved in disease processes. For example, molecular docking studies against SARS-CoV-2 main protease revealed promising binding energies, suggesting potential antiviral applications .

Clinical Implications

The biological activities observed in laboratory settings have implications for clinical applications. The compound's potential as an enzyme inhibitor and receptor modulator opens avenues for therapeutic interventions in conditions such as cancer and infectious diseases.

Q & A

Q. What are the common synthetic routes for 1-methyl-N-(4-sulfamoylphenyl)cyclopentane-1-carboxamide?

The synthesis typically involves multi-step organic reactions, including cyclopropanation, carboxamide coupling, and sulfonamide functionalization. Key steps include:

  • Cyclopentane ring formation : Cyclopropanation reagents (e.g., diethylzinc with diiodomethane) are used to construct the cyclopentane backbone .
  • Carboxamide coupling : The methyl group is introduced via nucleophilic substitution or coupling reactions (e.g., using EDCI/HOBt for amide bond formation) .
  • Sulfamoylphenyl functionalization : The 4-sulfamoylphenyl group is attached via Suzuki-Miyaura coupling or SNAr reactions under anhydrous conditions .
  • Purification : Column chromatography (silica gel, gradient elution) and recrystallization (ethanol/water) ensure high purity (>95%) .

Q. How is the structural integrity of the compound confirmed?

Analytical techniques are critical for validation:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the cyclopentane backbone (δ 1.5–2.5 ppm for methylene protons) and sulfamoyl group (δ 7.6–8.2 ppm for aromatic protons) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]+^+ at m/z 323.12) .
  • HPLC : Purity assessment (>98%) using a C18 column with UV detection at 254 nm .

Q. What are the solubility characteristics, and how do they affect experimental design?

  • Solubility : The compound is sparingly soluble in water but dissolves in DMSO (50–100 mg/mL) and methanol (10–20 mg/mL) .
  • Experimental implications : For in vitro assays, DMSO stock solutions are diluted in buffer (final DMSO <1% to avoid cytotoxicity). For in vivo studies, nanoformulation or co-solvents (e.g., PEG 400) enhance bioavailability .

Q. What initial biological screening methods are used to assess activity?

  • Enzyme inhibition assays : Fluorescence-based assays (e.g., for kinases or proteases) with IC50_{50} determination .
  • Cell viability assays : MTT or resazurin assays in cancer cell lines (e.g., HepG2, MCF-7) to evaluate cytotoxicity .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-product formation?

  • Solvent selection : Polar aprotic solvents (DMF or acetonitrile) improve reaction homogeneity and reduce side reactions .
  • Temperature control : Low temperatures (−10°C to 0°C) during sulfamoylation prevent over-substitution .
  • Real-time monitoring : Thin-layer chromatography (TLC) or inline FTIR tracks reaction progress and identifies intermediates .

Q. How can contradictions in biological activity data across studies be resolved?

  • Assay standardization : Use validated protocols (e.g., CLIA guidelines) for enzyme inhibition to reduce variability .
  • Target selectivity profiling : Off-target screening (e.g., using a kinase panel) identifies non-specific interactions .
  • Data normalization : Adjust for batch effects (e.g., cell passage number, serum lot) using Z-score normalization .

Q. What computational methods predict target interactions and binding affinities?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models ligand-receptor interactions (e.g., with COX-2 or EGFR) .
  • Molecular dynamics (MD) simulations : GROMACS assesses binding stability over 100-ns trajectories .
  • Free energy calculations : MM-PBSA estimates ΔGbinding_{binding} to prioritize analogs .

Q. How can metabolic stability be characterized in preclinical studies?

  • In vitro assays : Liver microsomal stability tests (human/rat) quantify half-life (t1/2_{1/2}) and intrinsic clearance (Clint_{int}) .
  • Metabolite identification : LC-MS/MS detects phase I/II metabolites (e.g., hydroxylation or glucuronidation) .
  • CYP inhibition screening : Fluorescent probes (e.g., P450-Glo) assess CYP3A4/2D6 inhibition risks .

Q. What strategies are used to design analogs with improved pharmacological properties?

  • Structure-activity relationship (SAR) : Modifications at the cyclopentane methyl group or sulfamoyl moiety enhance potency .
  • Bioisosteric replacement : Replacing the sulfamoyl group with a phosphonate or tetrazole improves solubility .
  • Prodrug approaches : Esterification of the carboxamide increases oral bioavailability .

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